molecular formula C9H14ClN3O B2807859 (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride CAS No. 1909293-66-8

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride

Cat. No. B2807859
M. Wt: 215.68
InChI Key: IQMCNPWVHLLOMO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride” is a chemical compound with the CAS number 1909293-66-8 . It has a molecular weight of 215.68 and a molecular formula of C9H14ClN3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride” such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Microwave-Assisted Synthesis and Heterocyclic Chemistry

A significant application of related compounds involves their use in the microwave-assisted synthesis of heterocyclic compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These compounds are synthesized via nucleophilic opening of succinimide rings under microwave irradiation, showcasing the utility of similar amide compounds in generating structurally diverse molecules for medicinal and agricultural purposes (Tan, Lim, & Dolzhenko, 2017).

Synthesis of Pyridothiazine Derivatives

Another research avenue includes the synthesis of pyridothiazine derivatives from 2-chloro-6-methylpyridine-3-carbonitrile, illustrating the versatility of similar compounds in creating biologically active molecules. This process highlights the compound's role in facilitating reactions that lead to products with potential antibacterial and antifungal activities (Kobayashi, Iitsuka, & Konishi, 2008).

Development of TRPV1 Antagonists

Research on analogs of the compound has led to the development of potent TRPV1 antagonists, demonstrating the compound's relevance in designing molecules with significant pharmacological effects, particularly in pain management and inflammation (Kim et al., 2012).

Chiral Nylon 3 Analog Synthesis

In the field of polymer science, derivatives of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride have been used as intermediates in the synthesis of chiral nylon 3 analogs, showcasing the compound's application in material science and its potential in creating novel polymers with specific chiral properties (García-Martín, Báñez, & Galbis, 2001).

Antifungal and Antibacterial Activities

Additionally, compounds structurally related to (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride have been synthesized and evaluated for their antifungal and antibacterial activities, indicating the potential of these compounds in contributing to the development of new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Safety And Hazards

The safety and hazards information for “(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride” is not specified in the search results .

properties

IUPAC Name

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-6(10)9(13)12-8-4-3-5-11-7(8)2;/h3-6H,10H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCNPWVHLLOMO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride

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